

# Application Note and Protocol: Quantifying RNA Encapsulation Efficiency in ATX-0114 Lipid Nanoparticles

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Compound of Interest		
Compound Name:	ATX-0114	
Cat. No.:	B10855821	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of RNA therapeutics, including siRNA, and mRNA, exemplified by their use in FDA-approved vaccines and therapies. These LNPs protect the RNA cargo from degradation and facilitate its delivery into target cells. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid. **ATX-0114** is an ionizable cationic lipid utilized in the formation of LNPs for RNA delivery.

A critical quality attribute (CQA) for any RNA-LNP product is its encapsulation efficiency (EE). Encapsulation efficiency is defined as the percentage of the total RNA that is successfully enclosed within the lipid nanoparticle. Inefficient encapsulation can lead to reduced potency and potential immunogenicity from exposed RNA. Therefore, accurate and reproducible quantification of EE is essential for process development, quality control, and ensuring the safety and efficacy of RNA-based medicines.

This application note provides detailed protocols for quantifying the RNA encapsulation efficiency in LNPs formulated with **ATX-0114**, focusing on the widely used RiboGreen assay. Additionally, it discusses alternative methods for a comprehensive characterization of RNA encapsulation.



# Principle of RNA Encapsulation Efficiency Measurement

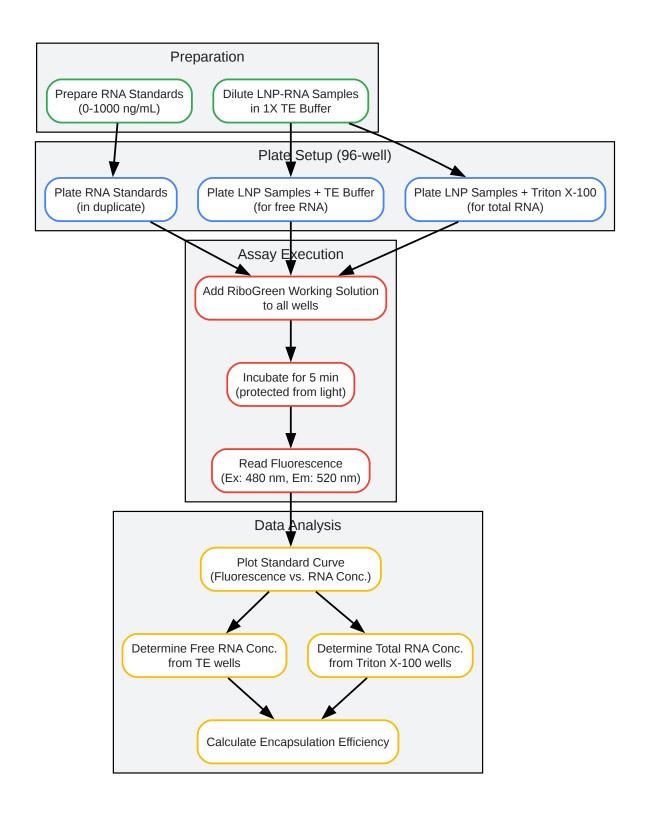
The fundamental principle behind measuring RNA encapsulation efficiency is to differentiate between the RNA that is encapsulated within the LNP and the RNA that is free or adsorbed to the LNP surface. This is typically achieved by using a membrane-impermeable RNA-binding dye, such as RiboGreen, which fluoresces upon binding to RNA.

The measurement is performed in two states:

- Intact LNPs: The dye is added to the LNP suspension. In this state, the dye can only access
  and bind to the free or surface-adsorbed RNA, as the lipid bilayer is impermeable to the dye.
  This provides a measure of the unencapsulated RNA.
- Lysed LNPs: The LNPs are disrupted using a surfactant, such as Triton X-100 or Tween 20, which solubilizes the lipid membrane and releases the encapsulated RNA. The dye can now bind to the total amount of RNA present in the sample.

The encapsulation efficiency is then calculated based on the fluorescence measurements from these two conditions.





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